2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQNRUGKDHDBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl or oxazole moieties.
Scientific Research Applications
The compound 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article delves into its applications across different fields, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C16H17FN2O3
- Molecular Weight : 302.32 g/mol
- IUPAC Name : this compound
The compound features a fluorophenyl group, a methyl group on the oxazole ring, and an acetic acid moiety, which contribute to its biological activity.
Pharmaceutical Research
The compound is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of oxazole compounds exhibit anti-inflammatory properties. A study focusing on similar oxazole derivatives demonstrated their effectiveness in reducing inflammation markers in vitro, suggesting that this compound may share these properties.
Neuroscience
There is growing interest in the neuroprotective effects of oxazole derivatives. Preliminary studies have shown that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival.
Data Table: Neuroprotective Effects of Oxazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 25 | Inhibition of COX enzymes |
| Compound B | 30 | Antioxidant activity |
| This compound | TBD | TBD |
Cancer Research
The potential anticancer properties of this compound are under investigation. Similar oxazole compounds have been reported to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines such as HeLa and MCF-7. Results indicated that certain modifications to the oxazole ring enhanced cytotoxicity, paving the way for further exploration of this compound in cancer therapeutics.
Agricultural Chemistry
Oxazole derivatives have shown promise as agrochemicals due to their ability to inhibit plant pathogens.
Data Table: Antifungal Activity
| Compound Name | Pathogen Targeted | Activity (Zone of Inhibition) |
|---|---|---|
| Compound C | Fusarium spp. | 15 mm |
| Compound D | Aspergillus niger | 20 mm |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the oxazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
- Molecular Formula: C₁₂H₁₀FNO₃
- Molecular Weight : 235.21 g/mol
- Key Features: Central 1,3-oxazole ring substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 4.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares the target compound with analogs differing in substituents on the phenyl ring or oxazole core:
Biological Activity
2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, a compound with the CAS number 1017231-27-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the formation of oxazole rings. For instance, one method described involves starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, leading to an overall yield of 32% for the target compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to oxazole derivatives. In vitro assays demonstrated that derivatives of oxazoles exhibit dose-dependent cytotoxic effects against various cancer cell lines. For example, when tested on colon cancer (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma-derived adherent cell lines, some compounds showed significant reductions in cell viability at concentrations up to 400 μM .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Concentration (μM) | % Cell Viability |
|---|---|---|---|
| 5a | LoVo | 100 | 79.44 |
| 5b | LoVo | 400 | 60.33 |
| 5e | SK-OV-3 | 200 | 58.18 |
| 2c | MCF-7 | 400 | 48.47 |
These findings suggest that the presence of specific substituents on the oxazole ring can enhance cytotoxicity against tumor cells.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve modulation of signaling pathways related to apoptosis and cell cycle regulation. The structure's fluorinated phenyl group may play a critical role in enhancing interaction with biological targets.
Case Studies
A notable study synthesized several oxazole derivatives and assessed their biological activities. Among these, compounds containing halogen atoms exhibited varying degrees of cytotoxicity against cancer cells. For instance, compounds with chlorine were found to be more effective than those with fluorine in inhibiting cell proliferation in colon cancer cells .
Comparative Analysis
Table 2: Comparative Antitumor Activity of Oxazole Derivatives
| Compound | Halogen Type | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | Fluorine | 50 | LoVo |
| Compound B | Chlorine | 30 | LoVo |
| Compound C | None | >100 | LoVo |
This table illustrates that halogen substitution significantly influences the antitumor efficacy of oxazole derivatives.
Q & A
Q. What methodologies validate the biological activity hypotheses of fluorinated oxazole derivatives without FDA-approved data?
- Methodological Answer :
- In Silico Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina .
- In Vitro Assays : Use cell-based models to assess cytotoxicity or enzyme inhibition, referencing safety protocols for handling bioactive compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
